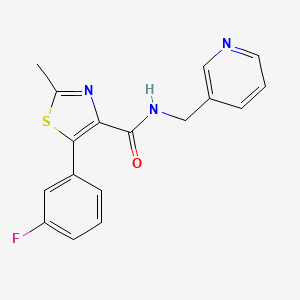![molecular formula C23H26O3 B11148561 7-[(4-tert-butylbenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11148561.png)
7-[(4-tert-butylbenzyl)oxy]-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-tert-Butylphenyl)methoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-tert-Butylphenyl)methoxy]-4-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylphenol, propyl bromide, and 4-hydroxycoumarin.
Etherification: The first step involves the etherification of 4-tert-butylphenol with propyl bromide in the presence of a base such as potassium carbonate to form 4-tert-butylphenyl propyl ether.
Coupling Reaction: The next step is the coupling of 4-tert-butylphenyl propyl ether with 4-hydroxycoumarin in the presence of a catalyst such as palladium on carbon (Pd/C) under reflux conditions to form the desired product, 7-[(4-tert-Butylphenyl)methoxy]-4-propyl-2H-chromen-2-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
7-[(4-tert-Butylphenyl)methoxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Reduced chromenone derivatives.
Substitution: Amino or thio-substituted chromenone derivatives.
Scientific Research Applications
7-[(4-tert-Butylphenyl)methoxy]-4-propyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[(4-tert-Butylphenyl)methoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity.
Comparison with Similar Compounds
Similar Compounds
7-Amino-4-methylcoumarin: A chromenone derivative with similar structural features but different functional groups.
4-Methylumbelliferone: Another chromenone compound with a methyl group at the 4-position.
Uniqueness
7-[(4-tert-Butylphenyl)methoxy]-4-propyl-2H-chromen-2-one is unique due to the presence of the tert-butylphenyl and propyl groups, which impart distinct chemical and biological properties. These substituents can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C23H26O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
7-[(4-tert-butylphenyl)methoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C23H26O3/c1-5-6-17-13-22(24)26-21-14-19(11-12-20(17)21)25-15-16-7-9-18(10-8-16)23(2,3)4/h7-14H,5-6,15H2,1-4H3 |
InChI Key |
GIKVOPLBRBEMCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[acetyl(benzyl)amino]-N-isobutyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11148485.png)
![N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide](/img/structure/B11148487.png)
![3-isopropyl-1-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B11148495.png)

![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B11148497.png)
![(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11148501.png)
![N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11148506.png)
![7-[(2-chlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11148514.png)
![(E)-2-(4-methylphenyl)sulfonyl-3-(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile](/img/structure/B11148518.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B11148519.png)
![N~1~-(4-methoxybenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11148529.png)
![{[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile](/img/structure/B11148535.png)
![N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B11148537.png)

